(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-pyridin-2-yl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-pyridin-2-yl-amine (MHP) is a synthetic compound that has been studied for a variety of applications in scientific research. MHP is a derivative of pyridine and has been found to possess unique properties that make it suitable for use in a range of laboratory experiments.
Scientific Research Applications
Hydrogen Peroxide Reactivity in Copper(II) Complexes
Research has explored the structure and reactivity of copper(II) complexes supported by tris[(pyridin-2-yl)methyl]amine (TPA) ligands, which are related to the chemical . These studies have provided insights into the effects of aromatic substituents on the coordination chemistry of the TPA ligand system, potentially relevant for understanding similar compounds (Kunishita et al., 2008).
Synthesis and Structure of Metal Aminopyridinato Complexes
Research into the synthesis, structure, and application of group 10 metal aminopyridinato complexes, including derivatives of aminopyridines, has been conducted. These studies are relevant for understanding the chemical properties and potential applications of similar aminopyridine-based compounds (Deeken et al., 2006).
Transition Metal Complexes of Pentadentate Amine/Imine Ligands
A novel hexahydropyrimidine derivative has been synthesized and used to study first-row transition metal complexes. This research contributes to our understanding of the coordination chemistry of similar ligands and their metal complexes (Schmidt et al., 2011).
Bifunctional Oligo-α-Aminopyridines and Copper(II) Complexes
Studies on the synthesis of bifunctional oligo-α-aminopyridine ligands and their copper(II) complexes offer insights into the coordination behavior and potential applications of these types of compounds, which are structurally related to the chemical (Hasan et al., 2003).
properties
IUPAC Name |
2-methyl-6-piperidin-4-yl-N-pyridin-2-ylpyridin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c1-12-10-14(20-16-4-2-3-7-18-16)11-15(19-12)13-5-8-17-9-6-13/h2-4,7,10-11,13,17H,5-6,8-9H2,1H3,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVAPVHERBJISM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C2CCNCC2)NC3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-pyridin-2-yl-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.